molecular formula C11H9NO2 B1300011 4-Methylquinoline-2-carboxylic acid CAS No. 40609-76-5

4-Methylquinoline-2-carboxylic acid

Cat. No.: B1300011
CAS No.: 40609-76-5
M. Wt: 187.19 g/mol
InChI Key: QBDSKOATHWHNOZ-UHFFFAOYSA-N
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Description

4-Methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives : The synthesis of 2-Methylquinoline-4-carboxylic acid and its derivatives has been a subject of study. These derivatives have been synthesized through reactions involving compounds like isatin and acetone, with their structures confirmed by spectroscopy methods such as 1H NMR (Brasyunas et al., 1988).

  • Biological Activity Studies : Certain derivatives of 2-Methylquinoline-4-carboxylic acids have been synthesized and tested for biological activities. Some of these compounds exhibited anti-inflammatory, analgesic, antimicrobial, and antifungal activities, as demonstrated in biological testing on animals (Dubrovin et al., 2015).

Crystal Structure and Supramolecular Framework

  • Study of Weak Interactions and Crystal Structures : Investigations into the weak interactions between 2-Methylquinoline and carboxylic acid derivatives have led to an increased understanding of the binding of 2-Methylquinoline with carboxylic acids. Studies have focused on the crystal structures of complexes formed with different carboxylic acids, shedding light on the formation of 1D-3D frameworks through weak interactions like hydrogen bonds (Jin et al., 2012), (Gao et al., 2014).

Chemical Modification and Applications

  • Chemical Modifications for Specific Applications : Research has been conducted on modifying 2-Methylquinoline-3,4-dicarboxylic acid and other related compounds to explore their potential applications. Some modifications include N-alkylation reactions and the synthesis of styryl derivatives. Although some compounds were considered analogs of antimalarial agents, none exhibited significant antimalarial activity (Campaigne & Hutchinson, 1970).

Photoluminescence and Semiconductor Properties

  • Photoluminescence and Semiconductor Research : Studies on complexes like [Zn(CH3OH)4(MCA)2] (3-hydroxy-2-methylquinoline-4-carboxylic acid) have demonstrated photoluminescence in the blue region, indicative of ligand-to-metal charge transfer. This kind of research is crucial in understanding the semiconductor properties of these compounds, which have been characterized using methods like X-ray diffraction and time-dependent density functional theory calculations (Yi et al., 2019).

Safety and Hazards

  • Country of Origin : China .

Biochemical Analysis

Biochemical Properties

4-Methylquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to the compound can lead to cumulative effects on gene expression and cellular metabolism, which may not be evident in short-term studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key enzymes and proteins involved in detoxification pathways. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, this compound can influence the levels of other metabolites by modulating the activity of key metabolic enzymes. This modulation can result in changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be influenced by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDSKOATHWHNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353699
Record name 4-methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40609-76-5
Record name 4-methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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